Methiocarb-d3

Catalog No.
S883027
CAS No.
1581694-94-1
M.F
C11H15NO2S
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methiocarb-d3

CAS Number

1581694-94-1

Product Name

Methiocarb-d3

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenyl) N-(trideuteriomethyl)carbamate

Molecular Formula

C11H15NO2S

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3

InChI Key

YFBPRJGDJKVWAH-HPRDVNIFSA-N

SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC

Synonyms

Methylcarbamic Acid 4-(Methylthio)-3,5-xylyl Ester-d3; 3,5-Dimethyl-4-(methylthio)phenol Methylcarbamate-d3; 3,5-Dimethyl-4-(methylthio)phenyl Methylcarbamate-d3; 4-(Methylthio)-3,5-xylyl Methylcarbamate-d3; 4-(Methylthio)-3,5-xylyl-N-methylcarbamate

Canonical SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C

Methiocarb-d3 is not directly used in scientific research. Instead, it serves as an internal standard for quantifying methiocarb through gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [].

Internal Standard:

  • An internal standard is a compound with similar chemical properties to the target analyte (methiocarb) but with a slightly different mass. This allows scientists to compare the signal intensity of the target analyte with the internal standard, correcting for variations in instrument performance and sample preparation [].
  • Methiocarb-d3 is an isotopically labeled version of methiocarb, where three deuterium atoms are incorporated into the methyl group. This slight mass difference allows for easy differentiation between the two compounds in the mass spectrometer [].

Quantification of Methiocarb:

  • Methiocarb is a carbamate pesticide with various applications in agriculture, including controlling insects, mites, and mollusks [].
  • When analyzing samples containing methiocarb, scientists need to accurately measure its concentration. GC-MS and LC-MS are powerful tools for this purpose.
  • By comparing the signal intensity of methiocarb to the signal intensity of the internal standard (methiocarb-d3), scientists can determine the concentration of methiocarb in the sample with high accuracy and precision [, ].

Applications in Various Research Fields:

  • The use of methiocarb-d3 as an internal standard is relevant to various scientific research fields, including:
    • Environmental science: Studying the presence and fate of methiocarb in the environment, such as soil, water, and food [].
    • Toxicology: Investigating the effects of methiocarb exposure on different organisms [].
    • Agricultural science: Evaluating the effectiveness of methiocarb as a pesticide and monitoring for residues in crops [].

Methiocarb-d3 is a deuterated form of methiocarb, a carbamate pesticide known for its insecticidal and acaricidal properties. The compound is characterized by the incorporation of stable isotopes of hydrogen (deuterium) into its molecular structure, which enhances its utility in analytical chemistry, particularly in quantifying methiocarb levels in various matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The chemical formula for methiocarb-d3 is C11H12D3N O2S, with a CAS number of 1581694-94-1 .

  • As an isotopically labeled version of methiocarb, Methiocarb-d3 likely shares similar hazards. Methiocarb is a cholinesterase inhibitor, meaning it disrupts nerve function and can be toxic in high doses [].
  • Safety precautions for handling methiocarb should be followed when working with Methiocarb-d3, including wearing appropriate personal protective equipment (PPE) like gloves and working in a well-ventilated fume hood [].
To its non-deuterated counterpart, methiocarb. As a carbamate, it acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine at synaptic junctions, which disrupts normal neurotransmission. The deuterium labeling allows for precise tracking of the compound's fate in biological systems and environmental studies . Typical reactions include hydrolysis in the presence of water and nucleophilic substitution reactions involving the carbamate moiety.

The synthesis of methiocarb-d3 typically involves the modification of existing methiocarb synthesis pathways to incorporate deuterated reagents. Common methods include:

  • Deuteration of Methiocarb Precursors: Using deuterated reagents during the synthesis process.
  • Chemical Exchange Reactions: Where hydrogen atoms are replaced with deuterium through chemical exchange techniques.
  • Isotope Labeling Techniques: Utilizing isotopic labeling strategies that allow for selective incorporation of deuterium into specific positions within the molecule .

These methods ensure that the final product retains the necessary biological activity while allowing for enhanced analytical capabilities.

Methiocarb-d3 is primarily used as an internal standard in analytical chemistry for quantifying methiocarb in environmental samples, food products, and biological matrices. Its unique isotopic signature allows researchers to accurately measure concentrations and assess exposure levels in various studies . Additionally, it plays a role in toxicological research to understand the metabolism and environmental fate of methiocarb.

Interaction studies involving methiocarb-d3 focus on its behavior in biological systems and its interactions with enzymes such as acetylcholinesterase. Research indicates that the presence of deuterium does not significantly alter the binding affinity or mechanism of action compared to non-deuterated methiocarb. This characteristic makes methiocarb-d3 a valuable tool for studying enzyme kinetics and metabolic pathways without altering the fundamental interactions observed with the parent compound .

Methiocarb-d3 belongs to a class of compounds known as carbamates, which share similar mechanisms of action and structural features. Below is a comparison with other related compounds:

Compound NameChemical FormulaMechanism of ActionToxicity Level
MethiocarbC11H15NO2SAcetylcholinesterase inhibitorHigh
CarbarylC12H15NO2Acetylcholinesterase inhibitorModerate to High
PropoxurC11H15NO2Acetylcholinesterase inhibitorModerate
AldicarbC7H10N2O4SAcetylcholinesterase inhibitorVery High

Uniqueness: Methiocarb-d3's primary uniqueness lies in its stable isotope labeling, which allows for precise quantification methods without altering its biological activity. This feature distinguishes it from other carbamates that lack such labeling capabilities.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.10118013 g/mol

Monoisotopic Mass

228.10118013 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-15

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